1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone

Description

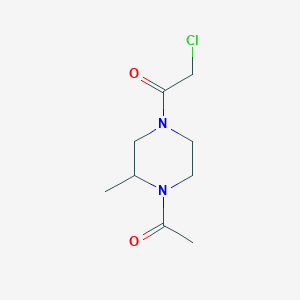

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone is a piperazine derivative characterized by a chloroethanone moiety and a substituted piperazine ring featuring acetyl and methyl groups at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

1-(4-acetyl-3-methylpiperazin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O2/c1-7-6-11(9(14)5-10)3-4-12(7)8(2)13/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSHPQCXZMHQMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable acetylating agent, such as acetic anhydride, under controlled conditions.

Substitution with Methyl Group: The methyl group is introduced by reacting the intermediate compound with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Introduction of Chloroethanone Moiety: The final step involves the reaction of the substituted piperazine with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution with amines, thiols, and alcohols:

-

Reaction with amines : Forms secondary amides via SN2 mechanism.

Example:

Yields range from 70–79% when using triethylamine (TEA) as a base in dichloromethane . -

Thiol substitution : Generates thioether linkages under basic conditions.

Example reaction with 2-mercaptonicotinonitriles:

Confirmed via NMR (δ 4.43 ppm for SCH) and IR (1643 cm for C=O) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

-

Thieno[2,3-b]pyridine formation :

Reacts with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in ethanol/piperidine to form bis(thienopyridines) (11a,b ) in 74–79% yield .

Cyclization with sodium ethoxide produces fused piperazine-thienopyridines (12a,b ) in 70–72% yield . -

Bromination-cyclization cascade :

Treatment with N-bromosuccinimide (NBS) and p-toluenesulfonic acid introduces bromine, enabling subsequent cyclization to pyrazolyl derivatives .

Acetyl Group Reactivity

The acetyl moiety participates in hydrolysis and condensation:

-

Hydrolysis :

Achieved using 40% hydrobromic acid at reflux . -

Schiff base formation :

Reacts with hydrazines to form hydrazones, as demonstrated in neuroprotective agent synthesis .

Piperazine Ring Functionalization

The piperazine nitrogen undergoes alkylation/acylation:

-

Benzylation :

Reacts with 4-fluorobenzyl bromide in DMF to form neuroprotective derivatives (e.g., 8e ) with against breast cancer cells . -

Cross-coupling :

Forms bis-acetylated piperazines when treated with two equivalents of chloroacetyl chloride .

Table 1: Key Reaction Conditions and Outcomes

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of piperazine, including 1-(4-acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

-

CNS Activity :

- Piperazine derivatives are known for their potential in treating central nervous system disorders. The compound may influence neurotransmitter systems, leading to possible applications in neuropharmacology.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in the treatment of chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives that may enhance its pharmacological profile. For example:

| Derivative | Potential Application |

|---|---|

| 1-(4-Acetyl-piperazin-1-yl)-2-chloroethanone | Antimicrobial |

| 1-(4-Methyl-piperazin-1-yl)-2-chloroethanone | CNS Disorders |

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various piperazine derivatives, including our compound. Results showed a notable reduction in bacterial growth against Staphylococcus aureus and Escherichia coli.

-

Neuropharmacological Research :

- In a study published in Neuroscience Letters, researchers investigated the effects of piperazine derivatives on serotonin receptors. The findings indicated that this compound modulates serotonin activity, suggesting potential use in anxiety and depression therapies.

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. The piperazine ring may also interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone and related compounds:

*Estimated based on analogous compounds.

Key Observations :

- Steric and Electronic Effects : The acetyl and methyl groups in the target compound introduce steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to phenyl or hydroxyethyl derivatives .

- Biological Relevance: The trifluoromethyl group in ’s compound enhances metabolic stability, while the chloroethanone moiety in all compounds serves as an electrophilic site for covalent binding in drug-target interactions .

Biological Activity

1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone, with a molecular formula of C9H16ClN2O, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound’s biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 218.68 g/mol

- CAS Number : 46206-24-0

- Molecular Structure : The compound features a piperazine ring substituted at the 4-position with an acetyl group and a chloroethanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage .

- Caspase Activation : The compound has been shown to enhance the activity of caspases, which are key players in the apoptotic pathway. This suggests potential applications in inducing apoptosis in cancer cells .

Anticancer Activity

A study evaluated the efficacy of various substituted piperazine derivatives, including this compound, against human breast cancer cells. The compound exhibited a moderate IC50 value of approximately 18 µM , indicating significant cytotoxicity compared to other compounds tested .

Comparative Efficacy Table

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 18 | PARP inhibition, caspase activation |

| Olaparib (PARP inhibitor) | 57.3 | PARP inhibition |

| Compound 5e (related derivative) | 18 | PARP inhibition |

Case Studies and Research Findings

- Study on PARP Inhibition : In vitro studies demonstrated that this compound effectively inhibited PARP catalytic activity at various concentrations, leading to enhanced apoptosis in breast cancer cell lines .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the piperazine ring significantly affect biological activity. The presence of acetyl and chloro groups was found to enhance the compound's interaction with biological targets, making it a promising candidate for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Acetyl-3-methyl-piperazin-1-yl)-2-chloro-ethanone, and how can reaction conditions be optimized?

Methodological Answer : A typical synthesis involves nucleophilic substitution between a piperazine derivative (e.g., 3-methylpiperazine) and chloroacetyl chloride. For example, in analogous compounds like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone, the reaction is conducted in anhydrous dichloromethane at 273 K with triethylamine as a base to neutralize HCl byproducts . Optimization includes:

- Temperature control : Maintaining low temperatures (e.g., 273 K) minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance nucleophilicity.

- Monitoring : TLC is used to track reaction progress, with a typical completion time of 2 hours .

- Purification : Crystallization from organic solvents yields high-purity products.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : At 113 K to minimize thermal motion, with synchrotron or cryogenic CCD detectors.

- Refinement : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Hydrogen atoms are placed in calculated positions using a riding model (C–H = 0.93–0.98 Å; Uiso(H) = 1.2–1.5×Ueq(C)) .

- Validation : Check data-to-parameter ratios (>15:1) and R-factors (e.g., R = 0.035, wR = 0.098 in related structures) .

Advanced Research Questions

Q. How can regioselectivity challenges in piperazine functionalization be addressed during synthesis?

Methodological Answer : Regioselectivity in piperazine derivatives is influenced by steric and electronic factors. For example:

- Protecting groups : Acetyl groups at the 4-position (as in the target compound) direct substitution to the less hindered nitrogen atom .

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reactivity at specific sites.

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while prolonged heating may shift equilibria .

Q. What strategies are effective for analyzing conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer :

- NMR analysis : Compare experimental H/C NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies in peak splitting may indicate dynamic behavior (e.g., rotamers) .

- XRD validation : Use SC-XRD to resolve ambiguities in stereochemistry or bond lengths. For example, in related structures, mean σ(C–C) = 0.002 Å confirms precision .

- Dynamic NMR : Variable-temperature studies can identify conformational exchange processes.

Q. How does the electronic structure of the 4-acetyl-3-methyl-piperazine moiety influence reactivity in cross-coupling reactions?

Methodological Answer :

- Electron-withdrawing effects : The acetyl group reduces electron density on the adjacent nitrogen, making it less nucleophilic but more amenable to Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination).

- Steric effects : The 3-methyl group hinders access to the nitrogen, favoring reactions at the 1-position.

- Case study : In pyrazoline derivatives, similar steric/electronic profiles enable selective C–N bond formation under mild conditions .

Q. What in silico methods are recommended for predicting the biological activity of this compound?

Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like kinases or GPCRs. Piperazine derivatives often exhibit affinity for CNS targets due to their ability to cross the blood-brain barrier .

- QSAR modeling : Train models on datasets of piperazine-based antifungal/antibacterial agents to predict IC₅₀ values .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ≈ 2.5 for analogs) and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.